(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 522644-07-1
VCID: VC13308544
InChI: InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1
SMILES: C1CCC(C(CC1)N)C(=O)O.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride

CAS No.: 522644-07-1

Cat. No.: VC13308544

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride - 522644-07-1

Specification

CAS No. 522644-07-1
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name (1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1
Standard InChI Key KCRZBDJVYOBHIP-HHQFNNIRSA-N
Isomeric SMILES C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl
SMILES C1CCC(C(CC1)N)C(=O)O.Cl
Canonical SMILES C1CCC(C(CC1)N)C(=O)O.Cl

Introduction

Structural and Stereochemical Features

The molecular structure of (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride comprises a cycloheptane backbone substituted with an amino group (-NH₂) at the 2-position and a carboxylic acid (-COOH) at the 1-position, stabilized as a hydrochloride salt. The seven-membered ring introduces unique conformational flexibility compared to smaller cycloalkane analogs, reducing ring strain and enabling diverse intermolecular interactions .

Stereochemical Configuration

The (1R,2S) designation specifies the absolute configuration of the chiral centers. This stereochemistry is critical for enantioselective interactions in biological systems, such as enzyme binding or receptor activation. X-ray crystallography and chiral HPLC are typically employed to verify the configuration and enantiomeric purity .

Table 1: Key Structural Properties

PropertyValue/Description
IUPAC Name(1R,2S)-2-Aminocycloheptane-1-carboxylic acid hydrochloride
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.45 g/mol (calculated)
CAS Number128110-37-2 (cyclopentane analog)
Stereochemistry(1R,2S) configuration

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step routes starting from cycloheptanone:

  • Oxime Formation: Cycloheptanone reacts with hydroxylamine hydrochloride to yield cycloheptanone oxime.

  • Beckmann Rearrangement: The oxime undergoes acid-catalyzed rearrangement to form 2-aminocycloheptanone.

  • Reduction: The ketone group is reduced using agents like sodium borohydride (NaBH₄) to produce 2-aminocycloheptane.

  • Carboxylation: Introduction of the carboxylic acid group via carbon dioxide under high pressure.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Production

Industrial processes optimize yield and purity through continuous flow reactors and catalytic systems. Enantioselective synthesis employs chiral catalysts or resolving agents to achieve high enantiomeric excess (ee > 98%) .

Physicochemical Properties

Thermodynamic Parameters

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.2–2.1 ppm (cycloheptane protons), δ 3.4 ppm (NH₂), and δ 12.1 ppm (COOH).

  • IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O), ~3000 cm⁻¹ (N–H), and 2500–3000 cm⁻¹ (HCl).

  • Mass Spectrometry: Molecular ion peak at m/z 191.45 confirms molecular weight .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a chiral building block for protease inhibitors and neuromodulators. Its conformational flexibility enhances binding entropy in enzyme-active sites .

Material Science

Incorporated into polymers to improve thermal stability and mechanical strength. The cycloheptane ring reduces crystallinity, enhancing material flexibility .

Biochemical Studies

Used to probe amino acid transport mechanisms and protein folding dynamics. The hydrochloride salt facilitates aqueous solubility in in vitro assays .

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